![molecular formula C19H15FN2O4 B2492152 N-((5-(4-fluorophenyl)isoxazol-3-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide CAS No. 1210284-59-5](/img/structure/B2492152.png)
N-((5-(4-fluorophenyl)isoxazol-3-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound is part of a broader class of chemicals researched for various potential applications, including medicinal chemistry, due to their unique structural and chemical properties. Its detailed examination encompasses synthetic routes, structural characterization, reactivity profiles, and property analyses to understand its potential in scientific applications.
Synthesis Analysis
The synthesis of related compounds often involves complex routes including condensation reactions, cyclizations, and specific modifications to introduce functional groups such as the fluorophenyl isoxazole and dihydrobenzodioxine components. For instance, synthesis routes have been developed to create structurally similar compounds through methods like palladium-catalyzed oxidative aminocarbonylation-cyclization reactions (Gabriele et al., 2006) and modifications thereof to obtain various isomers and derivatives with significant yields and stereoselectivity.
科学的研究の応用
Synthesis and Structural Analysis
The chemical compound N-((5-(4-fluorophenyl)isoxazol-3-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide represents a class of compounds with potential applications in various fields of scientific research. One area of interest is the synthesis and structural analysis of related compounds, where researchers have developed methods for synthesizing derivatives and analogues to explore their structural properties and potential biological activities. For instance, the synthesis and characterization of aromatic polyamides bearing ether and isopropylidene or hexafluoroisopropylidene links in the main chain provide insights into the solubility, thermal stability, and potential applications of these materials in high-performance polymers (Hsiao & Yu, 1996)(Hsiao & Yu, 1996).
Biological Activities and Pharmacological Potential
Another significant area of research involves investigating the biological activities and pharmacological potential of compounds structurally related to this compound. Studies have focused on the cytotoxic activities of carboxamide derivatives, revealing potent activity against specific cancer cell lines, suggesting a potential avenue for the development of new anticancer agents (Deady et al., 2005)(Deady et al., 2005). Additionally, research on fluorine-18-labeled derivatives for their use as radiotracers in imaging studies highlights the versatility of this structural framework for developing diagnostic tools in medicine (Lang et al., 1999)(Lang et al., 1999).
Chemical Properties and Reactivity
Investigations into the chemical properties and reactivity of compounds related to this compound have also been conducted. These studies aim to understand the fundamental reactivity patterns of such compounds and their potential applications in synthetic chemistry. For example, the exploration of novel synthetic routes and the reactivity of these compounds toward different chemical reagents can pave the way for the development of new synthetic methodologies and the discovery of novel compounds with unique properties (Gabriele et al., 2006)(Gabriele et al., 2006).
作用機序
Target of Action
It’s worth noting that similar compounds with an indole nucleus have been found to bind with high affinity to multiple receptors , which could suggest a similar behavior for this compound.
Mode of Action
Compounds with similar structures have been found to exhibit a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that the compound could interact with its targets in a way that modulates these biological activities.
Biochemical Pathways
Given the broad spectrum of biological activities exhibited by similar compounds , it can be inferred that this compound may affect multiple biochemical pathways.
Result of Action
The wide range of biological activities exhibited by similar compounds suggests that this compound could have diverse molecular and cellular effects.
特性
IUPAC Name |
N-[[5-(4-fluorophenyl)-1,2-oxazol-3-yl]methyl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15FN2O4/c20-13-7-5-12(6-8-13)17-9-14(22-26-17)10-21-19(23)18-11-24-15-3-1-2-4-16(15)25-18/h1-9,18H,10-11H2,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNFNWQYDOQEDTP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=CC=CC=C2O1)C(=O)NCC3=NOC(=C3)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15FN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

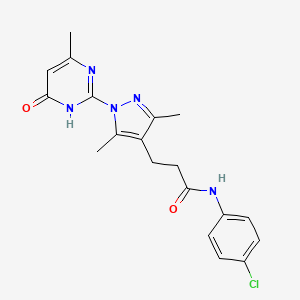
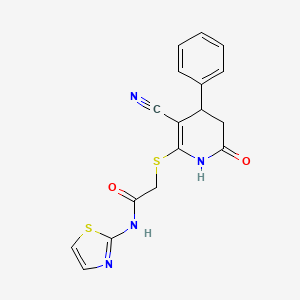
![2-(((6-Chlorobenzo[d][1,3]dioxol-5-yl)methyl)thio)quinazolin-4-ol](/img/structure/B2492073.png)
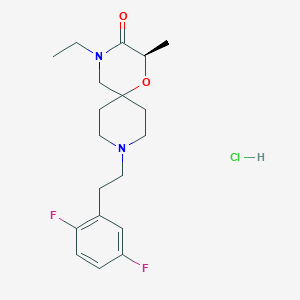
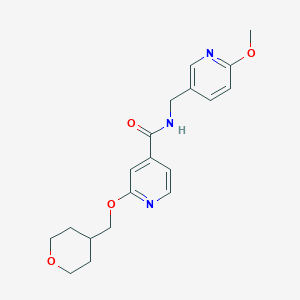
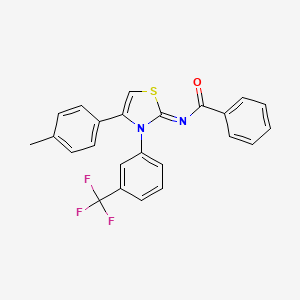

![3-[(5E)-5-(furan-2-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-naphthalen-1-ylpropanamide](/img/structure/B2492080.png)
![4-[(2-chloro-5-methylphenoxy)methyl]-3-(2,6-difluorophenyl)-1,3-thiazole-2(3H)-thione](/img/structure/B2492081.png)
![3-Methyl-8-[3-[(6-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B2492082.png)
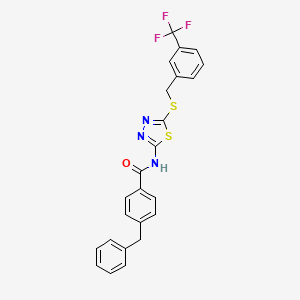
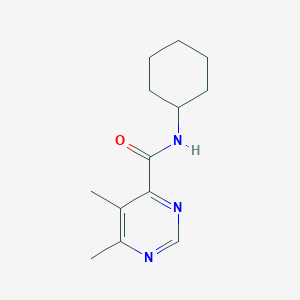
![(4-Chlorophenyl)-[4-(7-chloro-4-quinolinyl)-1-piperazinyl]methanone](/img/structure/B2492090.png)
![2-[(4-phenyl-5-sulfanylidene-1H-1,2,4-triazol-3-yl)methylsulfanyl]-5,6,7,8-tetrahydro-3H-[1]benzothiolo[2,3-d]pyrimidin-4-one](/img/structure/B2492092.png)